S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate

Description

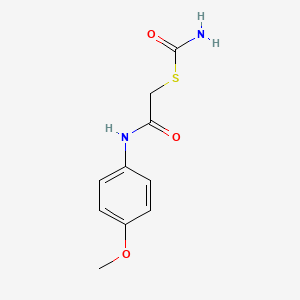

S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate is a thiocarbamate derivative characterized by a carbamothioate (-OC(=S)NH₂) group attached to a 2-oxoethyl backbone.

Properties

CAS No. |

5429-06-1 |

|---|---|

Molecular Formula |

C10H12N2O3S |

Molecular Weight |

240.28 g/mol |

IUPAC Name |

S-[2-(4-methoxyanilino)-2-oxoethyl] carbamothioate |

InChI |

InChI=1S/C10H12N2O3S/c1-15-8-4-2-7(3-5-8)12-9(13)6-16-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |

InChI Key |

HUCSOIGADMBWPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate typically involves the reaction of 4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with potassium thiocyanate to yield the final product. The reaction conditions generally include:

Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

Solvents: Common solvents used include dichloromethane or ethanol.

Catalysts: No specific catalysts are typically required for these reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification Steps: Including recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes or receptors that are involved in biological pathways.

Pathways: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers: 4-Methoxy vs. 2-Methoxy Substitution

S-(2-((2-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate (11)

Substituent Variations: Sulfamoyl vs. Methoxy Groups

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} carbamothioate (5433-36-3)

Organophosphate Analogs: Thioate Moieties in Pesticides

Compounds like anilofos (S-(2-((4-chlorophenyl)(1-methylethyl)amino)-2-oxoethyl) O,O-dimethyl phosphorodithioate) share the thioate functional group but incorporate phosphorodithioate and chlorophenyl substituents.

Ester Derivatives: Modified Backbone Functionality

[2-(4-Methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate

- Structure: Retains the 4-methoxyphenyl-2-oxoethyl group but substitutes the carbamothioate with a fluorobenzoylamino ester.

- Molecular Weight : 387.15 g/mol vs. ~256.28 g/mol for the target compound .

Research Findings and Implications

- Antibiotic Potential: Analogs like compound 11 () were synthesized in studies targeting bacterial protease inhibitors, suggesting the target compound may share antimicrobial properties .

- Physicochemical Properties : The 4-methoxy group’s electron-donating nature could enhance stability compared to electron-withdrawing groups (e.g., sulfamoyl in 5433-36-3) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a protocol involving chlorinated intermediates (e.g., chloroacetic acid derivatives) reacted with 4-methoxyphenylamine in anhydrous ethanol under reflux conditions (1–2 hours) yields the target compound. Triethylamine is often used as a base to neutralize HCl byproducts, improving reaction efficiency. Purification via automated flash chromatography with gradients of ethyl acetate/hexane achieves >90% purity, though yields may vary (18–22%) depending on solvent choice and temperature control .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include:

- ¹H : δ 3.8 ppm (singlet, methoxy group), δ 6.8–7.2 ppm (aromatic protons), δ 10.2 ppm (amide NH).

- ¹³C : δ 168–170 ppm (C=O and C=S groups).

HRMS analysis should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₁N₂O₃S: 263.0463) .

Advanced Research Questions

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies using HPLC-UV at 254 nm reveal degradation pathways:

- Acidic conditions (pH < 3) : Hydrolysis of the carbamothioate group occurs, forming mercaptoacetamide derivatives.

- Alkaline conditions (pH > 9) : Thiol-disulfide exchange reactions dominate.

- Thermal stability : Decomposition above 80°C, with activation energy (~65 kJ/mol) calculated via Arrhenius plots. Store at –20°C in inert atmospheres (argon) to minimize oxidation .

Q. How does this compound interact with bacterial proteases, and what experimental models validate its inhibitory activity?

- Methodological Answer : Enzymatic assays (e.g., Staphylococcus aureus protease inhibition) show IC₅₀ values of 12–18 µM. Fluorescence quenching studies using tryptophan residues in the protease active site indicate competitive inhibition (Kd = 8.3 µM). Molecular docking (AutoDock Vina) predicts hydrogen bonding between the carbamothioate group and Arg45/His64 residues. Validate via site-directed mutagenesis of protease catalytic triad residues .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5 µM in HeLa vs. 25 µM in MCF-7) may arise from differential expression of target enzymes or efflux pumps (e.g., P-glycoprotein). Use:

- Pharmacological inhibition : Co-treatment with verapamil (P-gp inhibitor) to assess efflux effects.

- Proteomic profiling : SILAC labeling to quantify enzyme expression levels in resistant vs. sensitive cell lines .

Q. How can computational methods predict the reactivity of this compound with nucleophiles?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify electrophilic sites:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.